molecular formula C11H11Cl2N3O B13027239 4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B13027239
M. Wt: 272.13 g/mol
InChI Key: YIEXZLJFOIFWEG-UHFFFAOYSA-N
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Description

4,6-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine (CAS 1825308-53-9) is a chemical building block of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents . The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in drug discovery, and related analogs have demonstrated promising anti-mitotic activity by inducing G2/M cell cycle arrest and apoptosis in various cancer cell lines, as supported by studies in the European Journal of Medicinal Chemistry . The dichloro substitution pattern on the heteroaromatic system makes it a versatile intermediate for further functionalization via cross-coupling reactions and nucleophilic substitutions, allowing researchers to generate diverse compound libraries for structure-activity relationship (SAR) studies . The tetrahydro-2H-pyran-2-yl (THP) group serves as a protecting group for the pyrazole nitrogen, enhancing the compound's solubility and providing stability during synthetic transformations. This compound is intended for research purposes to explore new therapeutic pathways, including the inhibition of protein prenylation and the disruption of essential metabolic pathways in cancer cells, mechanisms that have been investigated with structurally similar pyrazolo[3,4-d]pyrimidine-based inhibitors . Handling and Safety: This product should be stored in an inert atmosphere at 2-8°C . Please refer to the Safety Data Sheet for detailed hazard and handling information. Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Properties

Molecular Formula

C11H11Cl2N3O

Molecular Weight

272.13 g/mol

IUPAC Name

4,6-dichloro-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C11H11Cl2N3O/c12-9-5-8-7(11(13)15-9)6-14-16(8)10-3-1-2-4-17-10/h5-6,10H,1-4H2

InChI Key

YIEXZLJFOIFWEG-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=CC(=NC(=C3C=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,6-dichloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized under acidic conditions to yield the pyrazolo[4,3-c]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine exhibit potential anticancer properties. For instance, studies have shown that derivatives of pyrazolo[4,3-c]pyridine can inhibit specific kinases involved in cancer progression. A notable study demonstrated that such compounds effectively inhibited the receptor tyrosine kinase rearranged during transfection (RET), which is implicated in various cancers including thyroid carcinoma and non-small cell lung cancer .

Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research has suggested that pyrazolo derivatives can modulate neuroinflammatory pathways, providing protective effects against neurodegenerative diseases. A study highlighted the ability of these compounds to reduce oxidative stress in neuronal cells .

Agrochemical Applications

Pesticidal Activity
The compound has been investigated for its pesticidal properties. It has shown effectiveness against various pests due to its ability to disrupt specific biological pathways within insects. A case study indicated that formulations containing pyrazolo derivatives exhibited significant insecticidal activity against common agricultural pests .

Material Science Applications

Polymer Chemistry
In material science, this compound has been utilized as a building block for synthesizing novel polymers. These polymers have potential applications in coatings and adhesives due to their enhanced thermal stability and mechanical properties.

Data Tables

Application AreaSpecific Use CaseReference Source
Medicinal ChemistryAnticancer activity against RET
NeuroprotectionReduction of oxidative stress
AgrochemicalsInsecticidal activity
Material ScienceSynthesis of novel polymers

Mechanism of Action

The mechanism of action of 4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit kinase enzymes, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations in Pyrazolo[4,3-c]pyridine Derivatives

The biological and physicochemical properties of pyrazolo[4,3-c]pyridines are highly dependent on substituent patterns. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Activities Reference(s)
4,6-Dichloro-1-THP-pyrazolo[4,3-c]pyridine Cl (4,6); THP (N1) C₁₁H₁₁Cl₂N₃O 272.14 Kinase inhibition (hypothesized)
6-Chloro-1-THP-pyrazolo[4,3-c]pyridine Cl (6); THP (N1) C₁₁H₁₂ClN₃O 237.69 Intermediate in kinase inhibitor synthesis
3-Bromo-4-methoxy-1-THP-pyrazolo[4,3-c]pyridine Br (3); OMe (4); THP (N1) C₁₂H₁₄BrN₃O₂ 312.16 Undisclosed (structural exploration)
5-Chloro-3-iodo-1-THP-pyrazolo[4,3-b]pyridine Cl (5); I (3); THP (N1) C₁₁H₁₁ClIN₃O 363.58 Halogenated analog for cross-coupling

Key Observations :

  • Chlorine vs.
  • THP Group : The THP moiety is a common protecting group in pyrazolo-pyridines, improving synthetic yield and stability. Its removal under acidic conditions is critical for generating bioactive intermediates .

Challenges :

  • Dehalogenation : Use of weak bases (e.g., NaHCO₃) with primary azides can lead to dehalogenation side products, complicating purification .
  • Yield Optimization : THP protection improves yields (70–88% for iodinated analogs) but requires precise stoichiometry .

Biological Activity

4,6-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a compound belonging to the class of pyrazolopyrimidines. Its structure features two chlorine atoms at positions 4 and 6 and a tetrahydro-2H-pyran-2-yl group at position 1. This compound has garnered attention for its potential biological activities, particularly in cancer research and as an inhibitor of specific enzymes.

The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 plays a crucial role in the regulation of the cell cycle, particularly in the transition from the G1 phase to the S phase. By inhibiting CDK2, this compound can induce cytotoxic effects in various cancer cell lines.

Biological Activity Overview

The compound has demonstrated several biological activities, which can be summarized in the following table:

Activity Description
CDK2 Inhibition Inhibits CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells.
Antitumor Activity Exhibits cytotoxicity against multiple cancer cell lines, including breast and colorectal cancers.
Protein Kinase Inhibition Shows potential as an inhibitor for various protein kinases involved in cancer progression.
Phosphodiesterase Inhibition Related compounds have been identified as potent inhibitors of phosphodiesterase (PDE) enzymes.

Case Studies and Research Findings

Recent studies have explored the biological activity of pyrazolo[4,3-c]pyridine derivatives, including this compound. Notably:

  • In Vitro Studies : Research indicated that the compound effectively inhibits CDK2 with an IC50 value that demonstrates significant potency. The inhibition leads to reduced proliferation in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colorectal cancer) .
  • In Vivo Studies : Animal model studies have shown that treatment with this compound results in a significant reduction in tumor growth without causing notable hepatotoxicity or other adverse effects .
  • Structure-Activity Relationship (SAR) : Analyses reveal that modifications to the pyrazolo ring and substitution patterns significantly affect biological activity. The presence of both chlorine atoms and the tetrahydro-2H-pyran group appears critical for maintaining efficacy against targeted kinases .

Comparative Analysis with Related Compounds

To further understand its unique properties, a comparison with similar compounds is useful:

Compound Key Features Biological Activity
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidineLacks tetrahydro groupReduced cytotoxicity compared to its analogs
4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidineContains one chlorine atomDifferent chemical properties; less potent than dichloro variant
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidineNo halogen substitutionsLower activity; primarily serves as a scaffold

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